3-Methyl-4,5-dihydro-1H-pyrazole
CAS No.: 1911-30-4
Cat. No.: VC21234896
Molecular Formula: C4H8N2
Molecular Weight: 84.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1911-30-4 |
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Molecular Formula | C4H8N2 |
Molecular Weight | 84.12 g/mol |
IUPAC Name | 3-methyl-4,5-dihydro-1H-pyrazole |
Standard InChI | InChI=1S/C4H8N2/c1-4-2-3-5-6-4/h5H,2-3H2,1H3 |
Standard InChI Key | MWCHLFKQTXSQJV-UHFFFAOYSA-N |
SMILES | CC1=NNCC1 |
Canonical SMILES | CC1=NNCC1 |
Introduction
Synthesis Methods
Laboratory Synthesis
The synthesis of 3-Methyl-4,5-dihydro-1H-pyrazole typically involves cyclocondensation reactions between hydrazine derivatives and appropriate α,β-unsaturated carbonyl compounds. One common synthetic route employs the reaction of methylhydrazine with suitable α,β-unsaturated ketones under either acidic or basic conditions.
The reaction mechanism generally proceeds through the following steps:
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Nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon
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Elimination of water to form a hydrazone intermediate
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Intramolecular cyclization through addition to the unsaturated bond
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Tautomerization to yield the final dihydropyrazole product
These reactions can be conducted under various conditions, including conventional heating, microwave irradiation, or sonication, each offering different advantages in terms of reaction time, yield, and purity.
Industrial Production
On an industrial scale, the production of 3-Methyl-4,5-dihydro-1H-pyrazole often employs continuous flow processes to enhance efficiency and product yield. These methods frequently utilize specialized catalysts, such as transition metals or enzymes, which facilitate the reactions under milder conditions. This approach reduces the need for harsh reagents and minimizes the formation of unwanted by-products.
Modern industrial methods may also incorporate green chemistry principles, such as using environmentally friendly solvents, reducing waste generation, and optimizing energy consumption during the manufacturing process.
Chemical Reactivity
Types of Reactions
3-Methyl-4,5-dihydro-1H-pyrazole exhibits diverse chemical reactivity, participating in several types of reactions that make it valuable in organic synthesis. The compound can undergo various transformations, including:
Oxidation Reactions: The compound can be oxidized to form fully aromatic pyrazole derivatives with different functional groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Various reducing agents, such as sodium borohydride or lithium aluminum hydride, can be employed to convert the compound into more saturated derivatives.
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazole ring, significantly expanding the diversity of derivatives that can be synthesized.
Biological Activities
Enzyme Inhibition Properties
3-Methyl-4,5-dihydro-1H-pyrazole and its derivatives have demonstrated significant enzyme inhibitory properties, particularly against acetylcholinesterase. This enzyme plays a crucial role in neurotransmission by hydrolyzing acetylcholine at cholinergic synapses.
Research has shown that inhibition of acetylcholinesterase by this compound and its derivatives can lead to increased levels of acetylcholine in the synaptic cleft. This property suggests potential applications in the treatment of neurodegenerative conditions such as Alzheimer's disease, where cholinergic dysfunction is a key pathological feature.
Additionally, studies have indicated that the compound can activate the Nrf2 signaling pathway, which is vital for cellular defense against oxidative stress. This activation enhances the expression of antioxidant enzymes and cytoprotective proteins, potentially conferring neuroprotective effects.
Pharmacological Applications
The pharmacological applications of 3-Methyl-4,5-dihydro-1H-pyrazole extend across multiple therapeutic areas, with particular emphasis on:
Anticancer Activity: Derivatives of this compound have exhibited promising anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. These effects have been observed across multiple cancer cell lines, suggesting broad-spectrum anticancer potential.
Anti-inflammatory Effects: Certain derivatives have demonstrated significant anti-inflammatory activity comparable to standard therapeutic agents like dexamethasone. These compounds may modulate inflammatory signaling pathways and reduce the production of pro-inflammatory cytokines.
The therapeutic potential of pyrazole-based compounds has been further supported by research indicating that derivatives of this class can interact with various biological targets, including enzymes, receptors, and ion channels, opening avenues for developing targeted therapies for specific conditions.
Antimicrobial Properties
One of the most extensively studied biological activities of 3-Methyl-4,5-dihydro-1H-pyrazole derivatives is their antimicrobial action against various pathogens. Research has demonstrated efficacy against both gram-positive and gram-negative bacteria, as well as certain fungal species .
Table 1: Antimicrobial Activity of Selected 3-Methyl-4,5-dihydro-1H-pyrazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
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Pyrazole Derivative A | Staphylococcus aureus | 62.5 μg/mL |
Pyrazole Derivative B | Escherichia coli | 125 μg/mL |
Pyrazole Derivative C | Candida albicans | 7.8 μg/mL |
These findings highlight the potential of these compounds in addressing the growing challenge of antimicrobial resistance. The relatively low minimum inhibitory concentrations observed for some derivatives suggest promising candidates for further development as antimicrobial agents.
Research Applications
Chemical Synthesis Applications
Structural Analysis
Crystallographic Studies
Crystallographic analysis has provided valuable insights into the structural features of 3-Methyl-4,5-dihydro-1H-pyrazole and its derivatives. Studies of related compounds, such as 5-(2-hydroxyphenyl)-3-methyl-4,5-dihydropyrazole-1-carbaldehyde, have revealed important details about bond lengths, angles, and molecular conformations .
In one crystallographic study, the C-N single bond length was found to be 1.4826(15) Å, while the C=N double bond measured 1.2797(17) Å, both within normal ranges for these types of bonds. The dihedral angle between the dihydropyrazole and benzene rings was observed to be 68.35(5)°, indicating significant non-planarity in the molecular structure .
These structural insights are crucial for understanding the compound's reactivity and for the rational design of derivatives with enhanced biological activities. The three-dimensional arrangement of atoms and functional groups dictates how these molecules interact with biological targets, influencing their therapeutic potential.
Industrial Applications
Beyond their pharmaceutical potential, 3-Methyl-4,5-dihydro-1H-pyrazole and its derivatives find applications in various industrial sectors, including:
Agrochemical Applications
In agriculture, derivatives of this compound are utilized in the formulation of various agrochemicals, including fungicides, herbicides, and insecticides. Their ability to modify biological activity in plants and pests makes them valuable components in crop protection strategies.
The selective toxicity of certain derivatives toward specific plant pathogens or insect pests, combined with lower mammalian toxicity, makes them attractive candidates for developing environmentally friendly agricultural solutions.
Materials Science Applications
In materials science, 3-Methyl-4,5-dihydro-1H-pyrazole derivatives can be incorporated into various materials to enhance specific properties such as:
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Durability and resistance to environmental stressors
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Flame retardancy in polymer systems
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Corrosion inhibition for metal surfaces
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Thermal stability in composite materials
These applications leverage the compound's chemical structure and reactivity to impart desirable characteristics to materials used in diverse industrial contexts.
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